Scaffold-Level Anticancer Potency: 8-Methoxycoumarin-3-Carboxamide Class vs. Clinical Comparator Staurosporine in HepG2 Hepatocellular Carcinoma Cells
The 8-methoxycoumarin-3-carboxamide scaffold to which the target compound belongs demonstrates sub-micromolar antiproliferative activity against HepG2 liver cancer cells. Lead compound 5 from the Alzamami et al. series exhibited an IC₅₀ of 0.9 µM—representing a 9.3-fold improvement over the pan-kinase inhibitor staurosporine (IC₅₀ = 8.4 µM)—while maintaining minimal cytotoxicity toward normal cells [1]. In a parallel series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, compound 7 achieved an IC₅₀ of 0.75 µM against Hep-G2 cells, an 11.2-fold enhancement over staurosporine (IC₅₀ = 8.37 µM) [2]. These data establish a class-level potency benchmark for the 8-methoxy substitution pattern that the target compound shares, with the thiophene-containing N-substituent representing a structurally distinct departure from the phenyl-based analogs that may confer differentiated target engagement.
| Evidence Dimension | Antiproliferative activity (IC₅₀) against HepG2/Hep-G2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | No direct HepG2 IC₅₀ data available for CAS 1351617-95-2; shares 8-methoxycoumarin-3-carboxamide core scaffold with compounds 5 and 7 |
| Comparator Or Baseline | Compound 5: IC₅₀ = 0.9 µM; Compound 7: IC₅₀ = 0.75 µM; Staurosporine: IC₅₀ = 8.4 µM and 8.37 µM respectively |
| Quantified Difference | Compound 5 is 9.3-fold more potent than staurosporine; Compound 7 is 11.2-fold more potent than staurosporine. Class-level potency advantage of 8-methoxycoumarin-3-carboxamides over staurosporine: approximately 9–11 fold. |
| Conditions | HepG2/Hep-G2 human hepatocellular carcinoma cell lines; MTT cell viability assay; 48 h incubation; staurosporine as positive control |
Why This Matters
For procurement decisions in oncology drug discovery, the 8-methoxy substitution pattern provides a validated potency anchor (sub-µM range) that is absent in non-methoxylated or differently substituted coumarin-3-carboxamide analogs, enabling strategic selection of the target compound as a thiophene-bearing variant within a proven antiproliferative scaffold class.
- [1] Alzamami A, Radwan EM, Abo‑Elabass E, El Behery M, Alshwyeh HA, Al-Olayan E, et al. Novel 8-Methoxycoumarin-3-Carboxamides with potent anticancer activity against liver cancer via targeting caspase-3/7 and β-tubulin polymerization. BMC Chemistry. 2023;17:174. doi:10.1186/s13065-023-01063-5 View Source
- [2] Radwan EM, Abo-Elabass E, Abd El-Baky AE, Alshwyeh HA, Almaimani RA, Almaimani G, et al. Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. Frontiers in Chemistry. 2023;11:1231030. doi:10.3389/fchem.2023.1231030 View Source
